![molecular formula C24H18N4O4 B5087187 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5087187.png)
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
The compound belongs to a class of compounds with a core structure of pyrazole or pyrrolopyrazole, known for their diverse chemical properties and potential applications in various fields of chemistry and biology. While specific information about this compound is limited, similar compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and properties.
Synthesis Analysis
Synthesis of similar compounds often involves multi-component condensation reactions or one-pot synthesis methods. For example, substituted 2-aminobenzo[b]pyrans, which share some structural similarities, have been synthesized through three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, with the molecular and crystal structure established by X-ray diffraction analysis (Shestopalov, Emelianova, & Nesterov, 2003). Another related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was synthesized and its structure and properties were analyzed through experimental and theoretical studies (Tamer et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods and crystallography. For instance, the crystal structure of a pyrazole compound was characterized by IR, NMR, and X-ray diffraction methods, providing insights into the geometric and electronic structure (Evecen et al., 2016).
Chemical Reactions and Properties
Pyrazole and pyrrolopyrazole derivatives engage in diverse chemical reactions, contributing to their wide range of chemical properties. The specific reactions and properties would depend on the functional groups attached to the core structure. For instance, reactions involving organocatalysts in aqueous media have been reported for the synthesis of pyranopyrazoles, indicating the versatility and eco-friendly aspects of synthesizing such compounds (Siddekha, Nizam, & Pasha, 2011).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. While specific data for the compound is not available, related studies involve detailed physical property analysis through methods like X-ray crystallography and spectroscopy to determine crystalline structure and stability (Inturi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's molecular structure. Studies on related compounds often include theoretical and computational analyses, such as density functional theory (DFT) calculations, to predict and understand these properties in depth (Viji et al., 2020).
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-32-17-13-11-15(12-14-17)21-20-22(26-25-21)24(29)27(16-7-3-2-4-8-16)23(20)18-9-5-6-10-19(18)28(30)31/h2-14,23H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCANTFWWZYEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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